NHS-5(6)Carboxirodamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

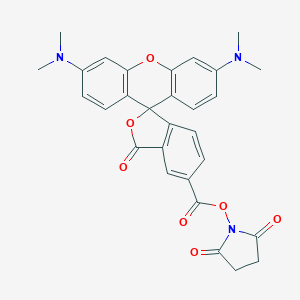

NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It is used for fluorescence labeling applications, where accurate dye/protein ratios can be obtained under native conditions .

Molecular Structure Analysis

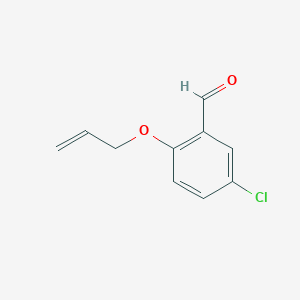

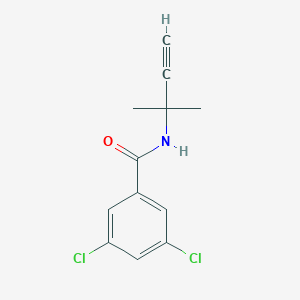

The molecular formula of NHS-5(6)Carboxyrhodamine is C29H25N3O7 . The molecular weight is 527.52 .Chemical Reactions Analysis

NHS-5(6)Carboxyrhodamine is a rhodamine derived label for amine modification and protein conjugation . It is used for fluorescence labeling applications .Physical And Chemical Properties Analysis

The molecular weight of NHS-5(6)Carboxyrhodamine is 527.52 . The molecular formula is C29H25N3O7 . The density is 1.5±0.1 g/cm3 . The boiling point is 759.4±70.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Etiquetado de proteínas

NHS-5(6)Carboxirodamina es un derivado reactivo a las aminas del colorante rodamina que se usa comúnmente para el etiquetado de proteínas . Etiqueta de manera eficiente los anticuerpos y otras proteínas purificadas en las aminas primarias (cadenas laterales de lisina) .

Sondas inmunofluorescentes

Este compuesto se usa para etiquetar anticuerpos para su uso como sondas inmunofluorescentes . Los anticuerpos etiquetados se pueden usar luego en varios ensayos basados en inmunofluorescencia .

Etiquetado de oligonucleótidos

This compound también se puede usar para etiquetar oligonucleótidos para sondas de hibridación . Esto permite la detección e identificación de secuencias específicas de ADN o ARN.

Detección de proteínas en geles y western blots

Este compuesto se usa para detectar proteínas en geles y en western blots . Las proteínas etiquetadas se pueden visualizar bajo luz UV, lo que permite el análisis de la expresión y modificación de proteínas.

Microscopía de fluorescencia

This compound se usa como etiqueta de sonda en microscopía de fluorescencia . Esto permite a los investigadores visualizar y rastrear el movimiento de moléculas etiquetadas dentro de las células.

Citometría de flujo

Este compuesto también se usa en citometría de flujo, una técnica que se usa para medir las características físicas y químicas de células o partículas .

Interacciones mecánicas entre células y la matriz extracelular

This compound se ha utilizado en el estudio de las interacciones mecánicas entre células y la matriz extracelular . Se ha utilizado en la preparación de geles de poliacrilamida (PA) para estudiar estas interacciones

Mecanismo De Acción

Target of Action

NHS-5(6)Carboxyrhodamine, also known as 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester, is primarily used for the precise labeling of proteins . It is a fluorescent dye that enables the achievement of accurate ratios of dye to protein, even under native conditions .

Mode of Action

NHS-5(6)Carboxyrhodamine is a rhodamine chromophore activated for facile labeling of amino groups . It interacts with its targets, the proteins, by binding to the amino groups present in these biomolecules . This interaction results in the proteins being labeled with the fluorescent dye, which can then be detected using fluorescence microscopy, flow cytometry, and other similar techniques .

Biochemical Pathways

The biochemical pathways affected by NHS-5(6)Carboxyrhodamine are those involving the proteins it labels. The exact pathways and their downstream effects would depend on the specific proteins being labeled. The primary role of nhs-5(6)carboxyrhodamine in these pathways is to provide a means of visualizing and tracking the proteins, rather than directly influencing the pathways themselves .

Result of Action

The primary result of NHS-5(6)Carboxyrhodamine’s action is the labeling of proteins with a fluorescent dye . This allows for the visualization and tracking of these proteins in various applications, such as fluorescence microscopy and flow cytometry . The dye/protein ratios for NHS-5(6)Carboxyrhodamine exhibit a close similarity between native and denaturing conditions .

Action Environment

The action, efficacy, and stability of NHS-5(6)Carboxyrhodamine can be influenced by various environmental factors. For instance, the pH value can affect the reaction of NHS-5(6)Carboxyrhodamine with amino groups . Furthermore, the conditions under which the proteins are present (native or denaturing) can influence the dye/protein ratios achieved .

Análisis Bioquímico

Biochemical Properties

NHS-5(6)Carboxyrhodamine plays a significant role in biochemical reactions. It is used for the labeling of amino groups, particularly in proteins . The compound interacts with proteins and other biomolecules, enabling the achievement of accurate ratios of dye to protein, even under native conditions .

Cellular Effects

In cellular processes, NHS-5(6)Carboxyrhodamine is used as a probe for fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It influences cell function by providing a means of visualizing and tracking certain proteins within the cell .

Molecular Mechanism

At the molecular level, NHS-5(6)Carboxyrhodamine exerts its effects through its ability to bind to proteins. It is an amine-reactive derivative of rhodamine dye, which means it can form a stable covalent bond with primary amines, such as the side chains of lysine residues or the N-termini of proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, NHS-5(6)Carboxyrhodamine remains stable, allowing for long-term studies of cellular function

Transport and Distribution

The transport and distribution of NHS-5(6)Carboxyrhodamine within cells and tissues are facilitated by its ability to covalently bind to proteins . The specifics of its localization or accumulation within cells and tissues may depend on the properties of the proteins it is bound to.

Subcellular Localization

The subcellular localization of NHS-5(6)Carboxyrhodamine is determined by the proteins it labels. As such, it could be found in various compartments or organelles depending on the localization signals of the proteins it is attached to .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N3O7/c1-30(2)17-6-9-21-23(14-17)37-24-15-18(31(3)4)7-10-22(24)29(21)20-8-5-16(13-19(20)28(36)38-29)27(35)39-32-25(33)11-12-26(32)34/h5-10,13-15H,11-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYYHBMOVJJZTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478456 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150408-83-6 |

Source

|

| Record name | NHS-5(6)Carboxyrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![[2-(Carbamoyloxymethyl)-4-hydroxy-2-methylpentyl] carbamate](/img/structure/B133079.png)